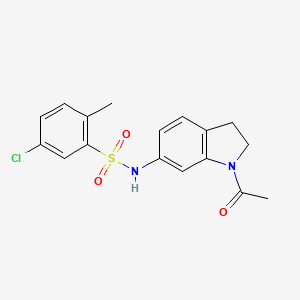
N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide
Overview
Description
N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide, also known as ML239, is a small molecule that has gained interest in scientific research due to its potential therapeutic properties. This molecule belongs to the class of indoline sulfonamides and has been shown to exhibit promising results in various studies.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in cancer cells and bacteria. In prostate cancer cells, N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide has been shown to inhibit the activity of the enzyme AKR1C3, which is involved in the production of testosterone. This inhibition leads to a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antibacterial effects, N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide has also been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide in lab experiments is its specificity for certain enzymes and cell types. This allows for targeted studies and reduces the risk of off-target effects. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its potential use in clinical settings.
Future Directions
There are several future directions for research on N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another direction is the investigation of its antibacterial properties against other strains of bacteria. Further studies are also needed to determine its pharmacokinetics and toxicity in order to assess its potential use in clinical settings.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide has been studied extensively for its potential therapeutic properties. It has been shown to have anticancer effects, specifically against prostate cancer cells. N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide has also been investigated for its ability to inhibit the growth of bacteria, including antibiotic-resistant strains.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-chloro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-11-3-5-14(18)9-17(11)24(22,23)19-15-6-4-13-7-8-20(12(2)21)16(13)10-15/h3-6,9-10,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEPKNBZTCXHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2,5-difluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397262.png)

![N-(3-chloro-2-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397272.png)
![N-benzyl-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397280.png)


![4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3397307.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-cyanophenyl)acetamide](/img/structure/B3397316.png)
![3-(4-Chlorobenzyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3397319.png)